Methyl vinyl ether
Overview
Description
. It is a colorless gas and the simplest enol ether. Methyl vinyl ether is primarily used as a synthetic building block in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
Methyl vinyl ether, also known as Methoxyethene, is primarily used as a synthetic building block . It is an important chemical intermediate for the production of functional polymers and fine chemicals . The primary targets of this compound are the molecules that it reacts with to form these products.
Mode of Action
The alkene portion of the molecule is highly reactive. It is prone to polymerization, leading to the formation of polyvinyl ethers . This polymerization is typically initiated with Lewis acids such as boron trifluoride . This compound also participates in [4+2] cycloaddition reactions . Its reaction with acrolein is the first step in the commercial synthesis of glutaraldehyde .
Biochemical Pathways
This compound can be made by the reaction of acetylene and methanol in the presence of a base . This compound is also involved in the synthesis of a variety of acyl derivatives of silicon, germanium, and tin . In addition, it is used in the sustainable synthesis of vinyl methyl ether from biomass-derived ethylene glycol dimethyl ether .
Pharmacokinetics
It’s worth noting that the compound is a colorless gas and has a boiling point of 6 °c , which would influence its behavior in a laboratory or industrial setting.
Result of Action
The primary result of this compound’s action is the formation of polyvinyl ethers and other products through polymerization and other reactions . These products have a wide range of applications in the production of functional polymers and fine chemicals .
Action Environment
The reactivity of this compound can be influenced by environmental factors. For instance, it reacts vigorously with oxidizing materials and can be explosive in the form of vapor when exposed to heat, flame, or strong oxidizing agents . It is also hydrolyzed rapidly by dilute acid at room temperature to give methanol and acetaldehyde, but is stable in alkaline .
Biochemical Analysis
Biochemical Properties
Methyl Vinyl Ether is an important chemical intermediate for the production of functional polymers and fine chemicals . It is involved in various biochemical reactions, particularly in the synthesis of vinyl compounds from biomass
Molecular Mechanism
It is known to be hydrolyzed rapidly by dilute acid at room temperature to give methanol and acetaldehyde
Temporal Effects in Laboratory Settings
Given its reactivity, it is likely that it degrades rapidly under certain conditions .
Metabolic Pathways
It is known to be involved in the synthesis of vinyl compounds from biomass
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl vinyl ether can be synthesized by the reaction of acetylene with methanol in the presence of a base . The reaction proceeds as follows:
HC≡CH+CH₃OH→CH₃OCH=CH₂
Industrial Production Methods: In industrial settings, the production of this compound involves the catalytic reaction of acetylene with methanol. This process is typically carried out under controlled conditions to ensure high yield and purity of the product .
Types of Reactions:
Polymerization: this compound undergoes polymerization to form polyvinyl ethers.
Cycloaddition Reactions: It participates in [4+2] cycloaddition reactions.
Common Reagents and Conditions:
Lewis Acids: Used in polymerization reactions.
Acrolein: Used in cycloaddition reactions.
Bases: Used for deprotonation reactions.
Major Products:
Polyvinyl Ethers: Formed through polymerization.
Glutaraldehyde: Formed through cycloaddition with acrolein.
Acyl Derivatives: Formed through deprotonation reactions.
Scientific Research Applications
Methyl vinyl ether has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl Vinyl Ether: Similar in structure but is a liquid at room temperature.
Vinyl Acetate: Undergoes similar polymerization reactions to form polyvinyl acetate.
Vinyl Chloride: Undergoes polymerization to form polyvinyl chloride.
Uniqueness of Methyl Vinyl Ether: this compound is unique due to its gaseous state at room temperature and its ability to participate in a wide range of chemical reactions, including polymerization, cycloaddition, and deprotonation . Its reactivity and versatility make it a valuable compound in various industrial and research applications.
Properties
IUPAC Name |
methoxyethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-3-4-2/h3H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRBAMWJDBPFIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
Record name | VINYL METHYL ETHER | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-09-2 | |
Record name | Poly(vinyl methyl ether) | |
Source | CAS Common Chemistry | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4026761 | |
Record name | Methoxyethene | |
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Molecular Weight |
58.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Vinyl methyl ether appears as a colorless gas with a sweet odor. Shipped as a liquefied gas under own vapor pressure. Contact with the liquid may cause frostbite. Easily ignited. Vapors are heavier than air. Leaks may either be liquid or vapor. May asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat containers may rupture violently and rocket., Liquid, Colorless compressed gas or liquid; [Hawley] | |
Record name | VINYL METHYL ETHER | |
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Record name | Ethene, methoxy- | |
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Record name | Vinyl methyl ether | |
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Boiling Point |
41.9 °F at 760 mmHg (USCG, 1999), 6 °C | |
Record name | VINYL METHYL ETHER | |
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Record name | Vinyl methyl ether | |
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Flash Point |
-69 °F (USCG, 1999) | |
Record name | VINYL METHYL ETHER | |
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Solubility |
In water, 0.97 wt% /15,000 mg/L/ at 20 °C, Slightly soluble in water, Very soluble in ethanol, ether, acetone, benzene, Soluble in organic solvents; insoluble in glycerol, glycol, Soluble in oxygenated solvents | |
Record name | Vinyl methyl ether | |
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Density |
0.777 at 32 °F (USCG, 1999) - Less dense than water; will float, 0.7725 g/cu m at 0 °C | |
Record name | VINYL METHYL ETHER | |
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Record name | Vinyl methyl ether | |
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Vapor Density |
2.0 (Air = 1) | |
Record name | Vinyl methyl ether | |
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Vapor Pressure |
1316.0 [mmHg], 1316 mm Hg at 25 °C | |
Record name | Vinyl methyl ether | |
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Color/Form |
Colorless, compressed gas or colorless liquid, Colorless, liquified gas | |
CAS No. |
107-25-5, 9003-09-2 | |
Record name | VINYL METHYL ETHER | |
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Record name | Methyl vinyl ether | |
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Record name | Vinyl methyl ether | |
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Record name | Ethene, methoxy- | |
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Record name | Methoxyethene | |
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Record name | Methyl vinyl ether | |
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Record name | METHYL VINYL ETHER | |
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Melting Point |
-188 °F (USCG, 1999), -122 °C | |
Record name | VINYL METHYL ETHER | |
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Retrosynthesis Analysis
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